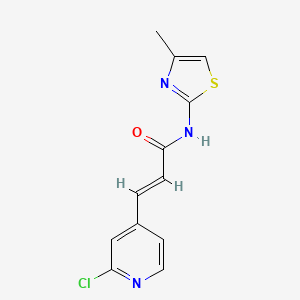
(E)-3-(2-Chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-Chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C12H10ClN3OS and its molecular weight is 279.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(2-Chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide, a compound with the CAS number 1424624-64-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H10ClN3OS, with a molecular weight of 279.75 g/mol. The compound features a thiazole ring and a chloropyridine moiety, which are known for their pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClN₃OS |
| Molecular Weight | 279.75 g/mol |
| CAS Number | 1424624-64-5 |
Mechanisms of Biological Activity
Research indicates that compounds containing thiazole and pyridine rings often exhibit significant biological activity, particularly in inhibiting enzymes relevant to various diseases. The following mechanisms have been proposed for this compound:
- Acetylcholinesterase Inhibition : Similar compounds have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive functions .
- Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties, suggesting that this compound may also exhibit activity against various bacterial strains .
- Anticancer Properties : Some studies indicate potential anticancer effects due to the compound's ability to interfere with cellular signaling pathways involved in proliferation and apoptosis .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. For instance:
- AChE Inhibition : A study demonstrated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against AChE, indicating significant inhibitory potential .
Case Studies
- Alzheimer's Disease Models : In a study involving animal models of Alzheimer's disease, administration of compounds with similar structures resulted in improved memory performance and reduced AChE activity . This suggests that this compound may have therapeutic implications for cognitive disorders.
- Antimicrobial Testing : Laboratory tests revealed that derivatives of thiazole showed efficacy against several bacterial strains, supporting the hypothesis that this compound could possess similar antimicrobial properties .
Propiedades
IUPAC Name |
(E)-3-(2-chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3OS/c1-8-7-18-12(15-8)16-11(17)3-2-9-4-5-14-10(13)6-9/h2-7H,1H3,(H,15,16,17)/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVIELVVQUCNLV-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C=CC2=CC(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)/C=C/C2=CC(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














